

optimizing MEL-3 concentration for in vivo studies

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Compound of Interest

Compound Name: MEL-3 Hydrochloride

CAS No.: 292039-18-0

Cat. No.: B560476

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Technical Support Center: In Vivo Concentration & Dosing Optimization for MEL-3

Welcome to the Application Scientist Support Center. This technical guide is specifically designed for researchers and drug development professionals optimizing the in vivo formulation, concentration, and delivery of MEL-3 [8-(propan-2-yl)-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole]. MEL-3 is a potent, second-generation nonsteroidal androgen receptor (AR) antagonist that effectively suppresses prostate cancer cell growth, including aggressive strains harboring T877A and W741C mutations that are intrinsically resistant to first-line antiandrogens like bicalutamide (1[1]).

Diagnostic Troubleshooting & FAQs

Q1: How do I translate my in vitro IC50 data for MEL-3 into a starting in vivo concentration?

Mechanistic Causality: In vitro, MEL-3 strongly inhibits DHT-induced AR transactivation, often exceeding 95% inhibition at optimized nanomolar concentrations (1[1]). However, direct translation to an in vivo model using simple fluid-volume math fails due to high plasma protein binding and hepatic clearance inherent to carbazole scaffolds. Actionable Solution: Do not rely

solely on the IC50. Calculate the in vitro EC90. For your initial in vivo dose, aim for a steady-state plasma concentration (

) that is 3 to 5 times the in vitro EC90 to ensure target saturation. We recommend initiating a single-dose pharmacokinetic (PK) pilot in mice at 10 mg/kg and 30 mg/kg (via IP or PO) to determine the compound's half-life (

) and clearance (

) before committing to a long-term xenograft efficacy study.

Q2: My MEL-3 compound is precipitating in standard saline. What is the optimal vehicle for in vivo injection? Mechanistic Causality: MEL-3 features a highly hydrophobic pyrazino-carbazole core. In purely aqueous solutions like PBS or 0.9% saline, the compound undergoes rapid nucleation and precipitation, leading to zero bioavailability and localized tissue necrosis at the injection site. Actionable Solution: You must utilize a multi-component co-solvent system to disrupt the hydrophobic interactions. The field-validated vehicle for highly lipophilic AR antagonists is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Critical Step: Always dissolve MEL-3 completely in 100% DMSO first until optically clear. Add PEG300 and Tween-80, vortexing thoroughly. Only add the saline dropwise while vortexing to prevent localized crashing of the compound.

Q3: I am testing MEL-3 in a prostate cancer xenograft model, but tumor volume isn't decreasing. Why? Mechanistic Causality: Lack of efficacy usually stems from either sub-therapeutic intratumoral concentrations or a mismatch in the xenograft's AR dependency. MEL-3's mechanism of action relies entirely on the competitive inhibition of the Androgen Receptor (1[1]). Actionable Solution:

- Verify the Model: Ensure you are using an AR-positive line (e.g., LNCaP, VCaP, or LAPC4). If you are using an AR-null model like PC3, MEL-3 will not exert anti-proliferative effects.
- Verify Target Engagement: Harvest a subset of tumors and perform RT-qPCR for androgen-regulated genes, specifically PSA and FKBP5 (1[1]). If these genes are not downregulated compared to vehicle controls, your dosing frequency must be increased (e.g., from once daily to twice daily) to maintain continuous receptor blockade.

Q4: Nomenclature Clarification: Are these dosing guidelines applicable to "SK-MEL-3"?

Mechanistic Causality: A common point of confusion in the literature is the overlapping nomenclature between the drug and the cell line. Actionable Solution: No. MEL-3 is a small molecule AR antagonist drug (1[1]). SK-MEL-3 (ATCC HTB-69) is a human malignant melanoma cell line used to generate in vivo xenograft models (2[2]). If you are optimizing the cell concentration for an SK-MEL-3 xenograft, the standard protocol requires resuspending cells at a concentration of

cells/mL in a 1:1 mixture of Dulbecco's PBS and Matrigel prior to subcutaneous injection (3[3]).

Data Presentation: Pharmacological Profile

Compound	Target	Efficacy: Wild-Type AR	Efficacy: T877A Mutant	Efficacy: W741C Mutant
MEL-3	Androgen Receptor	High Inhibition	High Inhibition	High Inhibition
Bicalutamide	Androgen Receptor	Moderate Inhibition	Agonist / Resistant	Agonist / Resistant
Hydroxyflutamide	Androgen Receptor	Moderate Inhibition	Agonist / Resistant	Moderate Inhibition

(Data synthesized from competitive binding and luciferase reporter assays[1])

Self-Validating Experimental Protocol: MEL-3 In Vivo Formulation & MTD Determination

This protocol is designed as a self-validating system. Proceed to the next step only if the validation checkpoint is met.

Phase 1: Vehicle Preparation & Solubilization

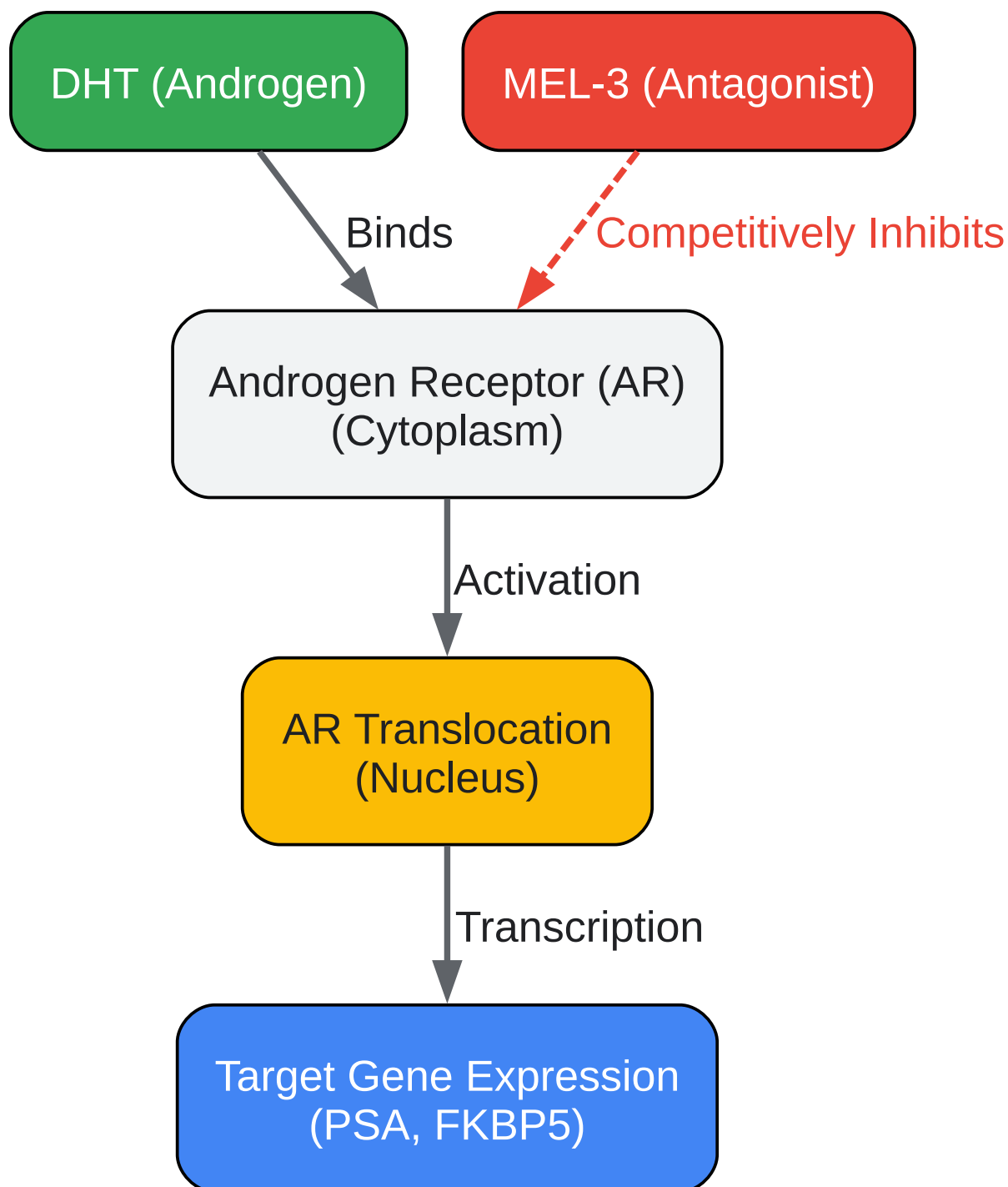
- Weigh out the required mass of MEL-3 powder to achieve your target stock concentration (e.g., 50 mg/mL).
- Add 10% (final volume) of molecular-grade DMSO. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes.

- Validation Checkpoint 1: The solution must be 100% optically clear. If particulates remain, the compound has degraded or the DMSO is hydrated. Do not proceed.
- Add 40% (final volume) of PEG300 and 5% Tween-80. Vortex vigorously for 1 minute.
- While gently vortexing the tube, add 45% (final volume) of sterile 0.9% Saline dropwise (1 drop per second).
 - Validation Checkpoint 2: Let the final formulation sit at room temperature for 30 minutes. If cloudiness or micro-precipitates form, the concentration exceeds the solubility limit of the vehicle. You must dilute the stock and increase the injection volume accordingly.

Phase 2: Maximum Tolerated Dose (MTD) Screening 5. Group 8-week-old male athymic nude mice into cohorts of 3. 6. Administer the MEL-3 formulation via Intraperitoneal (IP) injection in an escalating dose design (e.g., 10, 30, and 100 mg/kg). Ensure the injection volume does not exceed 10 μ L per gram of body weight. 7. Monitor the mice continuously for the first 2 hours post-injection for acute toxicity (lethargy, tremors, respiratory distress). 8. Record body weights daily for 7 days.

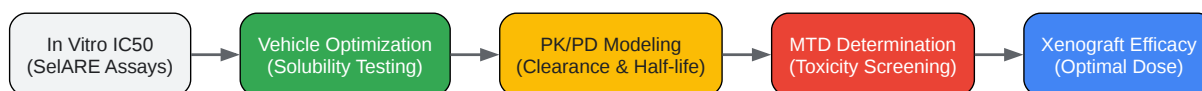
- Validation Checkpoint 3: The MTD is defined as the highest dose that does not cause >10% body weight loss or observable behavioral toxicity. If a dose causes >15% weight loss, it is supra-lethal for chronic xenograft studies and the dose must be reduced.

Mandatory Visualizations



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Fig 1. Mechanism of MEL-3 competitive inhibition on the Androgen Receptor (AR) signaling pathway.



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Fig 2. Step-by-step workflow for translating in vitro MEL-3 data into optimized in vivo dosing.

References

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- "SK-MEL-3 - HTB-69 - ATCC." American Type Culture Collection (ATCC). [2](#)
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